molecular formula C10H11F3O2 B1530211 [4-(3,3,3-Trifluoropropoxy)phenyl]methanol CAS No. 1340442-62-7

[4-(3,3,3-Trifluoropropoxy)phenyl]methanol

Cat. No.: B1530211
CAS No.: 1340442-62-7
M. Wt: 220.19 g/mol
InChI Key: WRMAWYLPPKNIJX-UHFFFAOYSA-N
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Description

[4-(3,3,3-Trifluoropropoxy)phenyl]methanol is a chemical compound that features a benzyl alcohol group linked to a 3,3,3-trifluoropropoxy chain. This structure suggests potential utility as a building block in materials science, particularly for the synthesis of advanced polymers and surface coatings. The 3,3,3-trifluoropropyl group is known to impart valuable properties such as enhanced oil and solvent resistance, thermal stability, and low surface energy to materials . Compounds with phenyl rings and fluorinated chains are of significant interest in creating hydrophobic coatings. Research on structurally similar molecules, such as triethoxy(4-(trifluoromethyl)-phenyl)silane, has demonstrated their effectiveness as precursors in sol-gel processes to form protective, thermally stable films on metals like aluminum for corrosion resistance . As a fluorinated aromatic alcohol, this compound may serve as a monomer or a modifying agent in the synthesis of specialty polymers, including fluorosilicones, which are critical in demanding applications within the aerospace and automotive industries . The presence of the hydroxyl group provides a reactive site for further chemical modification, allowing researchers to incorporate this fluorinated segment into larger, more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(3,3,3-trifluoropropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAWYLPPKNIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340442-62-7
Record name [4-(3,3,3-trifluoropropoxy)phenyl]methanol
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Biological Activity

The compound can be classified under phenolic alcohols, known for their diverse biological properties. The presence of the trifluoropropoxy group may enhance its chemical reactivity and biological activity compared to other similar compounds.

Table 1: Comparison of Structural Characteristics

Compound NameStructure CharacteristicsUnique Features
4-HydroxyphenylmethanolSimple phenolic structure without substituentsLacks trifluoropropoxy group
4-(Trifluoromethyl)phenolContains a trifluoromethyl groupDifferent electronic properties
2-MethoxyphenolContains a methoxy substituentDifferent solubility and reactivity
2-(Trifluoromethoxy)phenolContains a trifluoromethoxy groupSimilar electronic effects but different reactivity

Antioxidant Properties

Phenolic compounds are frequently studied for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity of [4-(3,3,3-Trifluoropropoxy)phenyl]methanol can be inferred from the general characteristics of phenolic alcohols. These compounds often exhibit significant free radical scavenging capabilities, which could be beneficial in preventing oxidative damage in biological systems.

Antimicrobial Activity

Many phenolic derivatives demonstrate efficacy against various pathogens due to their ability to disrupt microbial cell membranes. While direct studies on this compound are lacking, similar compounds have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound may interact with specific enzymes, potentially inhibiting pathways involved in disease processes. Although the exact mechanism of action for this compound is not documented, analogous aryl alcohols have been shown to act as enzyme inhibitors in various biochemical pathways.

Case Studies and Research Findings

Research findings related to similar compounds provide insights into the potential biological activities of this compound:

  • Antioxidant Studies : A study on structurally similar phenolic compounds demonstrated that they effectively reduced oxidative stress markers in cellular models (PMC5734604) .
  • Antimicrobial Efficacy : Investigations into other trifluoroalkyl-substituted phenols revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria (Smolecule).
  • Enzyme Interaction : Research on related phenolic compounds has indicated competitive inhibition on certain enzyme targets, suggesting that this compound may exhibit similar behavior (Benchchem).

Potential Applications

Given its anticipated biological activities, this compound has potential applications across various fields:

  • Pharmaceuticals : As a lead compound for drug development targeting oxidative stress-related diseases.
  • Agriculture : Development of new plant protection agents due to its antimicrobial properties.
  • Material Science : Utilization in creating advanced materials with specific functionalities due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Features Key Differences Applications/Notes
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol - Phenyl ring with trifluoropropoxy (-OCH₂CF₃) and hydroxymethyl groups at para positions Reference compound Intermediate in imidazole-based pharmaceuticals ; supplier data available
(3-Methyl-4-(trifluoromethyl)phenyl)methanol - Trifluoromethyl (-CF₃) and hydroxymethyl groups at para/meta positions - Replaces trifluoropropoxy with CF₃; methyl substituent alters steric effects Building block for fluorinated drug candidates; purity >98%
[3-Fluoro-4-(trifluoromethyl)phenyl]methanol - Trifluoromethyl and fluorine substituents on phenyl ring; hydroxymethyl group - Additional fluorine increases electronegativity Potential use in materials science; higher polarity impacts solubility
4-Bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole - Trifluoropropoxy group attached to pyrazole ring; bromine substituent - Heterocyclic core vs. phenyl ring Agrochemical applications (e.g., pesticide intermediates)

Physical and Chemical Properties

  • Molecular Weight & Polarity: this compound: Higher molecular weight due to the propoxy chain (~234 g/mol estimated) compared to (3-Methyl-4-(trifluoromethyl)phenyl)methanol (190.16 g/mol) . The trifluoropropoxy group enhances lipophilicity relative to trifluoromethyl derivatives, influencing membrane permeability in biological systems.
  • NMR Characteristics :

    • Trifluoropropoxy-containing compounds exhibit distinct ¹⁹F NMR shifts (e.g., δ -63 to -65 ppm for CF₃ in CDCl₃) compared to trifluoromethyl derivatives (δ -60 to -62 ppm) due to the electron-withdrawing effect of the oxygen atom .

Preparation Methods

Multi-step Synthesis via Phenol Derivatives and Glyoxylic Acid

Another approach to synthesize fluorinated phenylmethanol derivatives involves a multi-step sequence starting from commercially available phenols.

  • Step 1: Formation of 2-Hydroxyphenylacetic Acid Derivatives

    Phenols are reacted with glyoxylic acid (50% aqueous solution) in the presence of sodium hydroxide at 0 °C, followed by acidification and extraction to yield 2-hydroxyphenylacetic acid derivatives in high yields (80–90%).

  • Step 2: Reduction to Phenylacetic Acid Derivatives

    The 2-hydroxyphenylacetic acids are reduced using stannous chloride dihydrate to corresponding phenylacetic acid derivatives.

  • Step 3: Esterification

    These acids are esterified with various ethanols to produce esters.

  • Step 4: Final Functionalization

    The esters are reacted with 2-chloro-N,N-diethylacetamide to obtain fluorinated phenyl acetate derivatives, which can be further modified to introduce trifluoropropoxy groups.

This method is versatile and allows for the incorporation of the trifluoropropoxy moiety via subsequent etherification or substitution reactions on the phenolic hydroxyl group.

Organometallic Coupling and Heck Reaction Strategies

A more advanced synthetic strategy involves organometallic intermediates and palladium-catalyzed coupling reactions to install trifluoropropyl-substituted aromatic systems.

  • Organolithium or Grignard Reagents

    Preparation of organometallic reagents derived from trifluoropropyl halides (e.g., 1,1,1-trifluoro-3-iodopropane) via lithium-halogen exchange or Grignard formation allows nucleophilic addition to aromatic aldehydes or ketones.

  • Heck Coupling

    The final step often involves a Heck coupling reaction under sealed-tube conditions using bis(triphenylphosphine)palladium(II) chloride as the catalyst and N-ethylpiperidine as the base in anhydrous dimethylformamide (DMF) at elevated temperatures (140 °C). This facilitates the coupling of aryl iodides with organometallic trifluoropropyl intermediates to yield the target trifluoropropyl-substituted aromatic alcohols.

  • Yields and Purification

    Isolated yields for these Heck coupling products range from 25% to 71%, with purification achieved by flash chromatography and recrystallization. The hydrophilic nature of these compounds often results in retention of water or polar solvents in the crystal lattice, requiring careful drying.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Oxidative trifluoropropylation Arylaldehyde, CsF, DMA, 55 °C Direct introduction, mild conditions Limited substrate scope, requires basic medium
Multi-step phenol/glyoxylic acid route Phenol, glyoxylic acid, NaOH, SnCl2, esterification High overall yield, versatile Multi-step, longer synthesis time
Organometallic + Heck coupling Trifluoropropyl halide, organolithium/Grignard, Pd catalyst, sealed tube High selectivity, modular synthesis Requires inert atmosphere, high temperature

Research Findings and Mechanistic Insights

  • The oxidative trifluoropropylation method provides a novel pathway to introduce the trifluoropropyl group via an allyl alkoxide intermediate, which undergoes proton migration and isomerization to the desired product. This was supported by deuterium labeling experiments and computational studies confirming the stability of key intermediates.

  • The multi-step phenol derivative method leverages classical organic transformations with high yields and is adaptable to various substitutions, allowing for structural diversity in the trifluoropropylated phenylmethanol derivatives.

  • The Heck coupling approach offers a convergent synthesis route, enabling the coupling of complex aryl iodides with trifluoropropyl organometallic reagents. This method is particularly useful for synthesizing racemic mixtures of trifluoropropyl-substituted aromatic alcohols with potential biological activity.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure. For instance, the benzylic -CH₂OH group typically appears as a triplet near δ 4.6 ppm (¹H) due to coupling with adjacent protons .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding, as seen in similar fluorinated compounds where π-π interactions stabilize crystal packing .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and thermal stability, crucial for assessing storage conditions .
    Contradictions in spectral data (e.g., unexpected splitting patterns) can be resolved via comparative studies with analogs or computational modeling (DFT calculations) to verify electronic environments .

How does the trifluoropropoxy group influence the compound’s bioactivity and interaction with biological targets?

Advanced
The 3,3,3-trifluoropropoxy group enhances lipophilicity and metabolic stability, improving membrane permeability. Its strong electron-withdrawing nature increases binding affinity to hydrophobic pockets in enzymes or receptors. For example, in analogous trifluoromethyl-containing drugs, the -CF₃ group enhances π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine) in target proteins . Additionally, the trifluoropropoxy group may reduce off-target interactions by sterically blocking nonspecific binding. Molecular docking studies and surface plasmon resonance (SPR) assays are recommended to quantify binding kinetics and validate target engagement .

What experimental strategies address contradictory data in reaction outcomes or biological activity assays?

Q. Advanced

  • Reaction Reproducibility : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify critical factors. For instance, contradictory yields in reduction steps may arise from trace moisture; rigorous solvent drying and inert atmosphere (N₂/Ar) can mitigate this .
  • Biological Assay Variability : Employ orthogonal assays (e.g., fluorescence polarization vs. radioligand binding ) to confirm activity. For example, inconsistent IC₅₀ values in enzyme inhibition assays may reflect differences in assay pH or co-factor availability .
  • Computational Validation : Compare experimental results with molecular dynamics simulations to reconcile structural or kinetic discrepancies .

How can scaling up the synthesis of this compound be optimized while maintaining purity?

Q. Advanced

  • Continuous Flow Reactors : Enable precise control of reaction parameters (residence time, temperature) and reduce batch-to-batch variability. For example, flow systems have been used to scale trifluoromethylation reactions with >90% yield .
  • In-line Purification : Integrate scavenger resins or membrane filtration to remove impurities (e.g., unreacted boron reagents) during synthesis .
  • Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

What methodologies assess the compound’s metabolic stability and potential toxicity in preclinical studies?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify major metabolites via LC-MS/MS. Fluorinated groups often resist oxidative metabolism, extending half-life .
  • Toxicity Screening : Use Ames tests for mutagenicity and hERG channel assays for cardiotoxicity risk. Structural analogs with trifluoropropoxy groups have shown reduced hERG binding due to steric hindrance .
  • Pharmacokinetic Profiling : Conduct radiolabeled studies (¹⁴C or ³H) in rodents to track absorption, distribution, and excretion .

How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

Q. Advanced

  • Reactivity : The trifluoropropoxy group increases electrophilicity at the para position, facilitating nucleophilic aromatic substitution compared to methoxy or ethoxy analogs .
  • Bioactivity : In fluorinated benzyl alcohols, the -CF₃ group improves antifungal and anticancer activity by 2–5-fold compared to non-fluorinated counterparts, as shown in MTT assays against H2228 lung cancer cells .
  • Selectivity : Replace the trifluoropropoxy group with -OCH₃ or -OCF₃ in SAR studies to evaluate target specificity .

What are the key challenges in crystallizing this compound, and how are they overcome?

Q. Advanced

  • Hydrogen Bonding : The -OH group forms strong intermolecular H-bonds, complicating crystal growth. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOAc mixtures) to promote orderly packing .
  • Polymorphism : Screen multiple solvents (e.g., MeOH, acetone) and temperatures to isolate stable polymorphs. X-ray studies of similar compounds reveal that π-π interactions between aryl rings dominate lattice stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,3,3-Trifluoropropoxy)phenyl]methanol
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[4-(3,3,3-Trifluoropropoxy)phenyl]methanol

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